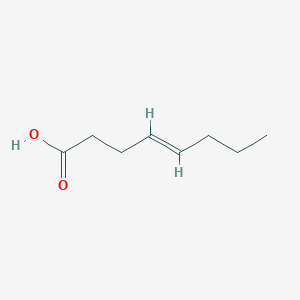

(E)-4-Octenoic acid

Description

Structure

3D Structure

Properties

CAS No. |

18294-89-8 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

oct-4-enoic acid |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h4-5H,2-3,6-7H2,1H3,(H,9,10) |

InChI Key |

PFHBCQFBHMBAMC-UHFFFAOYSA-N |

SMILES |

CCCC=CCCC(=O)O |

Isomeric SMILES |

CCC/C=C/CCC(=O)O |

Canonical SMILES |

CCCC=CCCC(=O)O |

density |

d20 0.93 0.924-0.930 |

melting_point |

Mp ?4 ° 4°C |

Other CAS No. |

18776-92-6 |

physical_description |

Liquid Colourless liquid; Greasy aroma |

solubility |

Slightly soluble in water; soluble in most organic solvents Soluble (in ethanol) |

Synonyms |

4-OCTENOIC ACID |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways

Elucidation of Natural Biosynthetic Routes of Octenoic Acids

The carbon backbone of octenoic acids can be assembled through at least two major biosynthetic systems: Polyketide Synthase (PKS) pathways and Fatty Acid Synthesis (FAS) pathways.

Polyketide synthases (PKS) are large, multi-domain enzymes that construct diverse natural products by sequentially condensing small acyl-CoA units. nih.govebi.ac.uk These enzymatic assembly lines are responsible for producing a wide array of secondary metabolites, including many clinically important antibiotics and immunosuppressants. nih.govyoutube.com The biosynthesis of Cyclosporin (B1163) A, a potent immunosuppressant produced by the fungus Tolypocladium inflatum, provides a key example of an octenoic acid derivative originating from a PKS-like pathway. nih.govwikipedia.org

A unique structural feature of Cyclosporin A is the C9 amino acid, (2S,3R,4R,6E)-2-methylamino-3-hydroxy-4-methyl-6-octenoic acid (MeBmt). researchgate.net The backbone of this molecule is derived from the head-to-tail coupling of four acetate (B1210297) units, a hallmark of polyketide synthesis. researchgate.net The entire assembly of Cyclosporin A, including the formation of its constituent amino acids and their subsequent linkage, is performed by the multienzyme Cyclosporin Synthetase. nih.govwikipedia.orgnih.gov This demonstrates that PKS-mediated pathways possess the catalytic machinery to generate a modified octenoic acid backbone as a precursor for complex natural products.

The more common route for the production of fatty acids is the Fatty Acid Synthesis (FAS) pathway. This process, which occurs in the cytosol of eukaryotes, builds fatty acids from acetyl-CoA and malonyl-CoA precursors. byjus.comcsun.educreative-proteomics.com The synthesis of a saturated eight-carbon fatty acid, a direct precursor to octenoic acid, is a central part of mitochondrial fatty acid synthesis (mtFAS). wikipedia.org

In this pathway, an initial acetyl-CoA molecule primes the synthesis, followed by six iterative cycles of chain elongation using malonyl-CoA as the two-carbon donor. csun.edu These cycles proceed until a saturated, eight-carbon acyl chain attached to an Acyl Carrier Protein (ACP)—known as octanoyl-ACP—is formed. wikipedia.orgthemedicalbiochemistrypage.org This octanoyl-ACP serves as a critical branch point intermediate. It can be channeled into the biosynthesis of lipoic acid, an essential cofactor for several metabolic enzymes, or it can be further elongated into longer-chain fatty acids. wikipedia.orgthemedicalbiochemistrypage.orgresearchgate.net The formation of (E)-4-Octenoic acid would necessitate the action of a desaturase enzyme on this saturated octanoyl intermediate to introduce a double bond at the appropriate position. nih.govlibretexts.org

The biosynthesis of octenoic acids relies on a series of precise enzymatic reactions and key intermediates. In the FAS pathway, the process is initiated by Acetyl-CoA Carboxylase (ACC), which catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. byjus.comnih.gov This is the committed step in fatty acid synthesis.

The subsequent elongation steps are carried out by the Fatty Acid Synthase (FAS) multienzyme complex. byjus.comcsun.edu This complex facilitates the condensation of the growing acyl chain with malonyl-ACP, followed by a sequence of reduction, dehydration, and a second reduction to produce a saturated acyl-ACP that is two carbons longer. csun.edu The creation of an unsaturated fatty acid like this compound from a saturated precursor requires a fatty acid desaturase. nih.govacademicjournals.orgnih.gov These enzymes catalyze the insertion of double bonds into the acyl chains, a critical step for generating the diversity of unsaturated fatty acids found in nature. academicjournals.orgnih.gov

| Enzyme/Complex | Function in Octenoic Acid Precursor Synthesis | Pathway |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of Malonyl-CoA from Acetyl-CoA. byjus.com | FAS |

| Fatty Acid Synthase (FAS) | Iteratively elongates the fatty acid chain to produce Octanoyl-ACP. csun.eduwikipedia.org | FAS |

| Fatty Acid Desaturase (FAD) | Introduces a double bond into a saturated fatty acid precursor (e.g., Octanoyl-ACP) to form an octenoyl derivative. nih.govnih.gov | FAS |

| Polyketide Synthase (PKS) | Assembles a polyketide chain from acetate units, which can serve as the backbone for modified octenoic acids. ebi.ac.ukresearchgate.net | PKS |

Metabolic Flux and Bioregulation in Organisms

Once synthesized, this compound enters the broader network of lipid metabolism, where its flow (flux) and transformation are tightly regulated. Metabolic flux analysis is a technique used to quantify the rate of metabolite flow through various pathways in a biological system. nih.govcreative-proteomics.comnih.gov

As a medium-chain fatty acid, this compound is an efficient energy source. hmdb.cafoodb.ca Upon entering a cell, it is activated to its coenzyme A thioester, octenoyl-CoA. This intermediate is then catabolized through the mitochondrial beta-oxidation pathway. Each round of beta-oxidation shortens the fatty acid chain by two carbons, producing one molecule of acetyl-CoA, FADH₂, and NADH. The acetyl-CoA can then enter the citric acid cycle to generate ATP. wikipedia.org

Studies using the related saturated fatty acid, octanoate, have shown that its oxidation can significantly reprogram cellular metabolism. nih.gov In some cells, octanoate-derived carbon can become the dominant source for the cellular acetyl-CoA pool, contributing to as much as 75% of the total after 24 hours. nih.gov This lipid-derived acetyl-CoA is not only used for energy but also serves as the substrate for post-translational modifications, such as histone acetylation, directly linking lipid metabolism to epigenetic regulation and gene expression. nih.govbiorxiv.org The catabolism of ketone bodies, which can be derived from fatty acid breakdown, also serves as an important energy source and can regulate the tricarboxylic acid (TCA) cycle. thno.org

| Metabolic Process | Role of this compound | Key Intermediates/Products |

| Beta-Oxidation | Serves as a substrate for energy production. | Octenoyl-CoA, Acetyl-CoA, NADH, FADH₂ |

| Citric Acid (TCA) Cycle | Acetyl-CoA derived from its oxidation is used for ATP synthesis. wikipedia.org | Acetyl-CoA |

| Histone Acetylation | Its catabolism provides the acetyl-CoA used for epigenetic modifications. nih.gov | Acetyl-CoA |

The synthesis of fatty acids is a highly regulated process to ensure that it aligns with the cell's metabolic state. The primary point of regulation in the FAS pathway is the enzyme Acetyl-CoA Carboxylase (ACC). wikipedia.orgnih.govlibretexts.org ACC activity is controlled through multiple mechanisms:

Allosteric Regulation: ACC is allosterically activated by citrate, a signal of high energy and abundant acetyl-CoA. wikipedia.orglibretexts.org Conversely, it is inhibited by long-chain fatty acyl-CoAs (like palmitoyl-CoA), which signal that fatty acid supply is sufficient. wikipedia.orglibretexts.org

Covalent Modification: In mammals, ACC is regulated by phosphorylation. Hormones like insulin (B600854) can lead to the activation of phosphatases that dephosphorylate and activate ACC, promoting fatty acid synthesis. libretexts.org In contrast, phosphorylation by kinases like AMP-activated protein kinase (AMPK) inactivates the enzyme. libretexts.org

The expression and activity of fatty acid desaturases are also subject to regulation. For instance, in the bacterium Bacillus subtilis, a membrane-associated kinase (DesK) and a transcriptional regulator (DesR) form a two-component system that controls the expression of the des gene in response to changes in membrane fluidity. wikipedia.org This ensures that the appropriate level of unsaturated fatty acids is maintained.

Microbial and Plant Bioconversion Systems for Octenoic Acid Production

The precise biosynthetic pathway for this compound in microbial or plant systems has not been extensively detailed in scientific literature. However, its production can be understood by examining the established principles of medium-chain fatty acid (MCFA) and unsaturated fatty acid (UFA) synthesis. The formation of a C8 unsaturated fatty acid like this compound likely involves a combination of pathways responsible for chain-length determination and the introduction of a double bond.

In engineered microbial systems, the production of specific-length fatty acids is typically achieved by introducing an acyl-ACP thioesterase (TE) with specific substrate preferences into a host organism like Escherichia coli or Saccharomyces cerevisiae. nih.gov These enzymes terminate the fatty acid elongation cycle, releasing a free fatty acid of a particular chain length. For instance, the introduction of a C8-specific thioesterase leads to the production of octanoic acid.

The introduction of a double bond into a fatty acid chain in bacteria occurs via two primary, well-characterized mechanisms: the oxygen-independent (anaerobic) and oxygen-dependent (aerobic) pathways. nih.govresearchgate.net

Oxygen-Independent Pathway: This pathway, classic in E. coli, introduces a double bond during the fatty acid elongation process. A key enzyme, FabA, dehydrates a 10-carbon intermediate (β-hydroxydecanoyl-ACP) to form trans-2-decenoyl-ACP and then isomerizes it to cis-3-decenoyl-ACP. nih.gov This cis intermediate is then further elongated to produce the final unsaturated fatty acids, which are typically longer-chain molecules like palmitoleic acid (16:1) and cis-vaccenic acid (18:1). nih.gov The direct production of a C8 unsaturated acid via this pathway is not its primary function.

Oxygen-Dependent Pathway: This pathway utilizes enzymes called fatty acid desaturases, which act on fully formed saturated fatty acids to introduce a double bond. nih.govresearchgate.net This reaction requires molecular oxygen. While various desaturases are known, they typically exhibit high specificity for both the chain length of the substrate (often C16 or C18) and the position of the new double bond. frontiersin.org The existence of a specific desaturase capable of creating a Δ4 double bond on an 8-carbon fatty acid has not been documented.

A summary of these general bacterial pathways for unsaturated fatty acid synthesis is presented below.

Table 1: Major Pathways of Unsaturated Fatty Acid Synthesis in Bacteria

| Pathway | Key Enzyme(s) | Mechanism | Oxygen Requirement | Typical Product(s) |

|---|---|---|---|---|

| Oxygen-Independent | FabA, FabB | Isomerization of a trans-2 C10 intermediate to a cis-3 intermediate during elongation. | Anaerobic | cis-vaccenic acid (18:1Δ11) |

| Oxygen-Dependent | Desaturases (e.g., DesA) | Direct dehydrogenation of a saturated fatty acid-ACP or -CoA. | Aerobic | Palmitoleic acid (16:1Δ9) |

Data sourced from nih.govresearchgate.netnih.gov.

In plants, the synthesis of fatty acids occurs in the plastids. frontiersin.org Similar to microbial systems, the production of MCFAs in certain plant species is determined by the presence of specialized acyl-ACP thioesterases that terminate fatty acid synthesis prematurely. frontiersin.org The formation of unsaturated fatty acids in plants primarily involves desaturase enzymes that introduce double bonds into saturated precursors. frontiersin.org

Given the lack of direct evidence for a dedicated this compound pathway, its natural occurrence could be the result of alternative or less common metabolic routes:

β-Oxidation of Longer Unsaturated Fatty Acids: this compound could potentially be an intermediate in the breakdown of a longer-chain fatty acid that already contains a double bond at a specific position. The β-oxidation spiral could yield (E)-4-octenoyl-CoA as a transient product.

Novel Enzyme Activity: An uncharacterized microbial or plant enzyme system may exist that combines the activities of fatty acid synthesis, chain-length specific termination, and desaturation in a novel way to produce this specific molecule.

Biotransformation: Microbial bioconversion of other substrates could lead to the formation of this compound. For example, fungal unspecific peroxygenases (UPOs) are known to hydroxylate and epoxidize a variety of short- and medium-chain unsaturated fatty acids, demonstrating the capacity of microbial enzymes to modify these molecules. mdpi.com

While engineered production systems for various organic acids are well-established, the specific bioconversion or fermentation process to produce this compound remains an area for future research. nih.govgcwgandhinagar.commdpi.com

Chemical Synthesis and Derivatization Strategies

Stereoselective Chemical Synthesis of (E)-4-Octenoic Acid

The primary challenge in synthesizing this compound lies in controlling the geometry of the carbon-carbon double bond at the C4 position to favor the trans (E) isomer over the cis (Z) isomer. Several powerful methodologies in organic synthesis can be employed to achieve this stereochemical control.

Methodologies for Stereoisomeric Control (E/Z)

Achieving high E-selectivity is crucial for the synthesis of the target compound. The choice of reaction can dictate the stereochemical outcome, with several methods being particularly well-suited for producing trans-alkenes.

The Wittig Reaction : This olefination reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. The stereochemical outcome is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group (like an ester) on the carbon adjacent to the phosphorus, are less reactive and their reactions are typically thermodynamically controlled. This leads predominantly to the formation of the more stable (E)-alkene. organic-chemistry.org For the synthesis of an this compound precursor, butanal could be reacted with a stabilized ylide, such as (4-ethoxy-4-oxobutyl)triphenylphosphorane, to favor the E-isomer.

The Julia Olefination : The classical Julia-Lythgoe olefination and its modern variations, like the Julia-Kocienski olefination, are renowned for their excellent E-selectivity. organic-chemistry.orgwikipedia.org The reaction involves the addition of a sulfone-stabilized carbanion to an aldehyde. The resulting intermediate undergoes reductive elimination, often with sodium amalgam or samarium(II) iodide, to form the alkene. wikipedia.org The mechanism proceeds through intermediates that can equilibrate to the more stable trans configuration before elimination, thus yielding the (E)-alkene with high selectivity. organic-chemistry.org The Julia-Kocienski modification offers the advantage of being a one-pot procedure. wikipedia.orgalfa-chemistry.com

Reduction of Alkynes : Another effective strategy is the partial reduction of an internal alkyne. Specifically, the reduction of oct-4-ynoic acid using sodium metal in liquid ammonia (B1221849) (a dissolving metal reduction) selectively produces this compound. youtube.com This reaction proceeds via a radical anion intermediate, which preferentially adopts a trans geometry to minimize steric repulsion before the second electron transfer and protonation steps occur.

| Method | Reactants | Key Reagents/Conditions | Typical Stereochemical Outcome |

| Wittig Reaction | Aldehyde, Stabilized Phosphorus Ylide | Base (e.g., NaH, NaOMe) | Predominantly (E)-alkene organic-chemistry.org |

| Julia-Lythgoe Olefination | Aldehyde, Phenyl Sulfone | Strong base (e.g., n-BuLi), then Acylating Agent, then Na(Hg) or SmI₂ | High (E)-selectivity organic-chemistry.orgwikipedia.org |

| Julia-Kocienski Olefination | Aldehyde, Heteroaryl Sulfone (e.g., BT-sulfone) | Base (e.g., KHMDS) | High (E)-selectivity, One-pot alfa-chemistry.comoregonstate.edu |

| Alkyne Reduction | Internal Alkyne (e.g., oct-4-ynoic acid) | Na in liquid NH₃ | Exclusively (E)-alkene youtube.com |

Multi-Step Synthetic Approaches and Yield Optimization

The synthesis of this compound is inherently a multi-step process, often beginning with smaller, readily available starting materials. libretexts.org For example, a plausible synthesis using the Wittig approach could start with the conversion of 4-chlorobutanol to the corresponding triphenylphosphonium salt. Following ylide formation with a strong base, reaction with butanal would yield an ether containing the (E)-alkene backbone. Subsequent cleavage of the ether and oxidation of the resulting alcohol would provide the target carboxylic acid.

Yield optimization is a critical aspect of multi-step synthesis. mit.edu Key parameters for optimization include:

Reagent Selection : Choosing between different olefination methods (e.g., Wittig vs. Julia) can significantly impact yield and purity.

Reaction Conditions : Temperature, reaction time, solvent, and the choice of base must be carefully screened to maximize conversion and minimize side reactions.

Synthesis of Octenoic Acid Derivatives and Analogues

The carboxylic acid and alkene functional groups in this compound serve as handles for further chemical modification, allowing for the synthesis of a wide range of derivatives and analogues.

Esterification and Amidation Routes

The carboxylic acid moiety is readily converted into esters and amides, which are common derivatives with diverse applications.

Esterification : The formation of esters from this compound can be achieved through several standard methods. organic-chemistry.org

Fischer Esterification : This is a direct, acid-catalyzed reaction between the carboxylic acid and an alcohol (e.g., methanol (B129727) or ethanol). operachem.commasterorganicchemistry.com The reaction is an equilibrium process, and yields can be maximized by using a large excess of the alcohol or by removing the water that is formed. operachem.com

Alkylation : The carboxylate, formed by deprotonating the acid with a mild base, can be reacted with an alkyl halide (e.g., iodomethane (B122720) or ethyl bromide) to form the corresponding ester. commonorganicchemistry.com

Coupling Reagent-Mediated Esterification : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in the Steglich esterification, can activate the carboxylic acid for reaction with an alcohol under mild conditions. commonorganicchemistry.com

Amidation : The synthesis of amides from this compound typically requires activation of the carboxylic acid, as direct reaction with an amine forms a stable ammonium (B1175870) carboxylate salt. sciepub.com

Via Acid Chlorides : The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the amide. iajpr.com

Using Coupling Reagents : A wide variety of peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU, can facilitate the direct formation of an amide bond between the carboxylic acid and an amine under mild conditions. ucl.ac.uk

Catalytic Direct Amidation : Modern methods using catalysts like boric acid allow for the direct condensation of carboxylic acids and amines at elevated temperatures, offering a greener alternative by avoiding stoichiometric activators. sciepub.comorgsyn.org

| Derivative | Method | Key Reagents | Description |

| Ester | Fischer Esterification | Alcohol (e.g., CH₃OH), Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction driven by excess alcohol or water removal. masterorganicchemistry.com |

| Ester | Steglich Esterification | Alcohol, DCC, DMAP | Mild conditions, suitable for acid-sensitive substrates. commonorganicchemistry.com |

| Amide | Acyl Chloride Route | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., R₂NH) | Two-step process via a highly reactive intermediate. iajpr.com |

| Amide | Coupling Reagent Route | Amine, Coupling Agent (e.g., EDC, HATU) | One-pot, mild conditions, high yields. ucl.ac.uk |

| Amide | Catalytic Amidation | Amine, Boric Acid Catalyst | Direct condensation at high temperature, environmentally friendly. sciepub.com |

Modifications of the Alkene Moiety for Functionalization

The C=C double bond in this compound is a site of reactivity, allowing for a variety of addition and oxidation reactions to introduce new functional groups.

Epoxidation : Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide. Given the trans configuration of the starting alkene, this reaction would yield trans-4,5-epoxyoctanoic acid. youtube.com

Dihydroxylation : The alkene can be converted to a diol. Syn-dihydroxylation using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would produce a racemic mixture of (4R,5S) and (4S,5R)-4,5-dihydroxyoctanoic acid. Anti-dihydroxylation can be achieved via the aforementioned epoxidation followed by acid-catalyzed ring-opening.

Halogenation : The addition of elemental halogens like bromine (Br₂) across the double bond would result in the formation of 4,5-dibromooctanoic acid.

Hydrogenation : Catalytic hydrogenation, typically using hydrogen gas (H₂) and a metal catalyst (e.g., Pd/C), will reduce the double bond to yield the saturated octanoic acid.

Lactonization : Under certain photoredox conditions, the carboxylic acid can react intramolecularly with the alkene to form γ-lactones, offering a pathway to complex cyclic structures. nih.gov

Synthesis of Substituted and Branched Octenoic Acid Analogues

The synthesis of analogues with additional substituents or branches on the carbon chain can be achieved by modifying the starting materials used in the core synthetic strategies.

Synthesis of Substituted Analogues : To introduce a substituent, such as a phenyl group, one of the initial reactants can be changed. For example, in a Julia olefination, using benzaldehyde (B42025) instead of butanal would lead to an (E)-5-phenyl-4-pentenoic acid derivative after the subsequent steps.

Synthesis of Branched Analogues : Branched analogues can be created by using branched starting materials. For instance, using 2-methylbutanal in a Wittig reaction with the appropriate ylide would introduce a methyl branch adjacent to the double bond. Alternatively, catalytic methods like the carbomagnesiation of an alkene followed by carboxylation can be used to synthesize branched saturated fatty acids, a strategy that could potentially be adapted for unsaturated systems. researchgate.net The enzymatic pathways for the synthesis of branched-chain fatty acids in biological systems often involve the use of methylmalonyl-CoA instead of malonyl-CoA by fatty acid synthase, highlighting a biosynthetic approach to branching. nih.gov

Catalytic and Biocatalytic Approaches in Octenoic Acid Synthesis

The synthesis of specific isomers of octenoic acid, such as this compound, presents unique challenges due to the need for precise control over the position and geometry of the double bond. While extensive research exists on the synthesis of saturated and other unsaturated fatty acids, detailed catalytic and biocatalytic strategies focusing specifically on this compound are not widely documented in readily available scientific literature. However, general principles of catalytic and biocatalytic reactions can be applied to conceptualize potential synthetic routes.

Catalytic approaches often rely on transition-metal-catalyzed reactions that can form carbon-carbon double bonds with high stereoselectivity. Methods such as olefin metathesis, particularly cross-metathesis, have the potential to construct the desired this compound backbone from smaller, readily available olefinic precursors. Ruthenium-based catalysts, for instance, are well-known for their efficacy in these transformations. Another potential route involves the stereoselective reduction of an alkyne at the 4-position, which can yield the (E)-alkene upon treatment with specific reducing agents, such as sodium in liquid ammonia. Isomerization of other octenoic acid isomers, for example, the conversion of a cis isomer to a more stable trans form, could also be achieved using appropriate catalysts, though specific catalysts for the 4-octenoic acid system would require empirical discovery and optimization.

Biocatalytic methods offer the advantage of high specificity and mild reaction conditions. Enzymes such as lipases, desaturases, and isomerases are central to fatty acid metabolism and can be harnessed for synthetic purposes. A hypothetical biocatalytic synthesis of this compound could involve the use of a desaturase enzyme that introduces a double bond at the Δ4 position of octanoic acid with a preference for the (E)-configuration. Alternatively, a cis/trans isomerase could be employed to convert a readily available cis-4-octenoic acid into its (E)-isomer. Whole-cell biocatalysis, utilizing engineered microorganisms, presents a promising avenue for producing specific fatty acid isomers by constructing novel metabolic pathways that channel precursors to the desired product. While these biocatalytic strategies are theoretically plausible, specific enzymes with the required regioselectivity and stereoselectivity for 4-octenoic acid would need to be identified and potentially engineered for efficient synthesis.

Due to the limited specific research findings on the synthesis of this compound, detailed data tables on reaction conditions and yields for its catalytic and biocatalytic production cannot be provided at this time. The following tables conceptualize the type of data that would be generated from such research.

Hypothetical Data Table for Catalytic Synthesis of this compound

This table is for illustrative purposes only and does not represent actual experimental data.

| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|---|---|

| Grubbs II Catalyst | 1-Butene | 4-Pentenoic acid | Dichloromethane | 40 | 12 | 65 | 95:5 |

| Lindlar's Catalyst / H₂ | 4-Octynoic acid | - | Hexane | 25 | 4 | 90 (Z-isomer) | 5:95 |

Hypothetical Data Table for Biocatalytic Synthesis of this compound

This table is for illustrative purposes only and does not represent actual experimental data.

| Biocatalyst | Substrate | Reaction Type | Medium | pH | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|---|---|

| Engineered Desaturase (whole cell) | Octanoic acid | Desaturation | Aqueous buffer | 7.0 | 30 | 48 | 40 |

| Pseudomonas sp. Isomerase | (Z)-4-Octenoic acid | Isomerization | Phosphate buffer | 7.5 | 37 | 24 | 90 |

Further research is necessary to develop and optimize specific catalytic and biocatalytic systems for the efficient and selective synthesis of this compound.

Biological Roles and Molecular Mechanisms of Action

Role in Chemical Ecology and Interspecies Interactions

The influence of (E)-4-Octenoic acid in chemical ecology is not extensively documented. While many fatty acids and their derivatives serve as critical signaling molecules (semiochemicals) between organisms, the specific roles of this compound remain an area with limited direct research.

Pheromonal Activity

There is no direct scientific literature identifying this compound as a pheromone. However, structurally similar compounds are known to function as potent insect pheromones. For instance, 4-methyloctanoic acid is an aggregation pheromone for several species of rhinoceros beetles, including Oryctes rhinoceros and Oryctes elegans guaminsects.net. Similarly, a compound with the same carbon backbone but an additional ethyl group, limoniic acid ((E)-4-ethyloct-4-enoic acid), has been identified as a sex pheromone component for click beetles in the Limonius genus pherobase.comresearchgate.net. These examples highlight the importance of subtle structural variations in determining the specific pheromonal activity of fatty acid derivatives, though a direct role for this compound itself has not been established.

Chemoattractant and Chemorepellent Properties

Specific studies detailing the chemoattractant or chemorepellent properties of this compound in an ecological context are not available in the current scientific literature. Its sensory characteristics are primarily described in the context of flavor and fragrance, where it is noted to have a greasy aroma nih.govthegoodscentscompany.comguidechem.com. While a related compound, 4-ethyloctanoic acid, is recognized for its extremely low odor threshold for humans, similar detailed sensory studies or research on its effects on animal behavior for this compound have not been found thegoodscentscompany.com.

Involvement in Intracellular Signaling Cascades

As a medium-chain fatty acid (MCFA), this compound is part of a class of molecules known to be active in cellular signaling. hmdb.cafoodb.ca MCFAs can influence cellular function by interacting with specific receptors and modulating downstream pathways that control gene expression and other cellular activities.

Fatty Acid Sensing Systems and Receptor Interactions

The primary mechanism for extracellular sensing of MCFAs involves the G protein-coupled receptor 84 (GPR84) nih.govresearchgate.net. This receptor is expressed in immune cells like macrophages and neutrophils, as well as in the gustatory system, where it contributes to the "taste of fat" nih.govjneurosci.orgusu.edu. When MCFAs bind to GPR84, it triggers a conformational change in the receptor, initiating intracellular signaling cascades primarily through pertussis toxin-sensitive Gi/o proteins nih.gov. Activation of GPR84 is linked to various cellular responses, including chemotaxis and the production of inflammatory cytokines, suggesting a proinflammatory role for this receptor nih.govresearchgate.net.

In addition to cell surface receptors, MCFAs can also interact with nuclear receptors. Notably, some MCFAs are known to be agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ youtube.comfrontiersin.org. These receptors are ligand-activated transcription factors that regulate the expression of genes involved in lipid metabolism and inflammation nih.gov. While decanoic acid (C10) has been identified as a PPARγ agonist, it is less certain if this compound (a C8 derivative) shares this specific activity frontiersin.org.

| Receptor Family | Specific Receptor | Ligand Class | Primary Function in Relation to Ligand |

| G Protein-Coupled Receptor | GPR84 | Medium-Chain Fatty Acids | Proinflammatory signaling, Chemotaxis, Taste sensing nih.govresearchgate.netjneurosci.org |

| Nuclear Receptor | PPARγ | Medium-Chain Fatty Acids (e.g., C10) | Regulation of gene expression for lipid metabolism and adipogenesis youtube.comfrontiersin.org |

Modulation of Gene Expression and Cellular Responses

Medium-chain fatty acids can modulate gene expression through at least two distinct mechanisms.

Histone Deacetylase (HDAC) Inhibition : MCFAs can act as HDAC inhibitors youtube.comnih.gov. By inhibiting these enzymes, MCFAs promote the acetylation of histone proteins. This process leads to a more relaxed chromatin structure, making DNA more accessible for transcription and thereby altering the expression of various genes. This mechanism is associated with anti-inflammatory effects and changes in the expression of genes related to lipid metabolism youtube.comnih.gov. For example, caprylic acid (C8) has been shown to enhance histone acetylation in the promoter regions of specific genes in macrophages nih.gov.

Nuclear Receptor Activation : As mentioned, activation of nuclear receptors like PPARs by MCFAs directly influences the transcription of target genes. This can lead to significant changes in cellular processes. For instance, PPARβ/δ activation by MCFAs in macrophages modifies the expression of genes involved in both lipid metabolism and the inflammatory response nih.gov. Similarly, PPARγ activation in other cell types can stimulate the synthesis of new fatty acids (de novo lipogenesis) frontiersin.org.

These signaling events result in a range of cellular responses, including the modulation of inflammation, control of lipid metabolism, and regulation of cell differentiation nih.govnih.gov.

Enzymology and Substrate Specificity Studies

Detailed enzymatic studies focusing specifically on this compound are not well-documented in the available literature. While the Human Metabolome Database lists its involvement in general "Fatty Acid Metabolism," specific enzymes that utilize it as a substrate, along with their kinetic parameters (such as Km or kcat), have not been characterized hmdb.ca.

As a monounsaturated, medium-chain fatty acid, it is presumed to be a substrate for enzymes involved in the β-oxidation pathway for energy production. This metabolic process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain. However, the precise substrate specificity of the acyl-CoA synthetases, dehydrogenases, and other enzymes involved in its metabolism has not been specifically reported. The concept of enzyme specificity dictates that the three-dimensional structure of an enzyme's active site allows it to bind to a limited range of substrates with high selectivity, but the specific affinity of metabolic enzymes for this compound compared to other saturated or unsaturated fatty acids remains to be determined youtube.com.

This compound as a Substrate for Specific Enzymes

While direct studies on this compound as an enzyme substrate are specific, its metabolism is understood in the context of fatty acid oxidation. For fatty acids to be metabolized, they must first be activated to their coenzyme A (CoA) esters. It is plausible that this compound is converted to (E)-4-octenoyl-CoA, which can then enter the β-oxidation pathway.

A related compound, trans-2-octenoyl-CoA, has been identified as a key intermediate in the enzymatic reaction catalyzed by medium chain acyl-CoA dehydrogenase. This enzyme is involved in the dehydrogenation of octanoyl-CoA. Studies have shown that the product of this reaction, trans-2-octenoyl-CoA, forms a charge-transfer complex with the reduced flavin coenzyme of the dehydrogenase. nih.gov This indicates that octenoyl-CoA derivatives are actively processed by enzymes central to fatty acid metabolism.

Enzyme Inhibition Studies by Octenoic Acid Analogues (e.g., tyrosine–tRNA ligase)

Analogues of octenoic acid have been synthesized and studied for their potential to inhibit specific enzymes, demonstrating the therapeutic potential of this class of molecules.

Renin Inhibition : A synthetic olefinic dipeptide containing the amino acid 5(S)-amino-7-methyl-3(E)-octenoic acid was found to be an effective inhibitor of renin. nih.gov This enzyme plays a crucial role in the regulation of blood pressure. The octenoic acid-containing peptides exhibited inhibitory activity against both hog kidney renin and human amniotic renin, comparable to other substrate analogue inhibitors. nih.gov

3-Ketoacyl-CoA Thiolase Inhibition : The compound 4-bromo-2-octenoic acid was developed as a specific inhibitor of 3-ketoacyl-CoA thiolase, an essential enzyme in the β-oxidation of fatty acids. nih.gov This analogue is metabolized by mitochondrial enzymes to 3-keto-4-bromooctanoyl-CoA, which then irreversibly inactivates the thiolase enzyme, specifically halting mitochondrial fatty acid oxidation in rat liver mitochondria. nih.gov

Tyrosyl-tRNA Synthetase (TyrRS) Inhibition : Tyrosyl-tRNA synthetase is a critical enzyme in protein synthesis, making it a promising target for new antibacterial agents. nih.govresearchgate.net While direct inhibition by this compound is not documented, the principle of targeting this enzyme with specific inhibitors is well-established. nih.gov The development of inhibitors for TyrRS is an active area of research aimed at combating bacterial infections. researchgate.net

| Octenoic Acid Analogue | Target Enzyme | Biological Significance of Inhibition | Reference |

|---|---|---|---|

| 5(S)-amino-7-methyl-3(E)-octenoic acid (in a dipeptide) | Renin | Inhibition of an enzyme involved in blood pressure regulation. | nih.gov |

| 4-Bromo-2-octenoic acid | 3-Ketoacyl-CoA thiolase | Specific inhibition of mitochondrial fatty acid oxidation. | nih.gov |

Diverse Biological Activities of Octenoic Acid Derivatives

Derivatives of octenoic acid, and more broadly medium-chain fatty acids (MCFAs), exhibit a range of biological activities that are of significant pharmacological interest.

Antimicrobial and Antifungal Properties

Fatty acids and their derivatives are recognized for their ability to inhibit the growth of various microorganisms, including pathogenic bacteria and fungi. researchgate.netnih.gov

Antibacterial Activity : Octanoic acid, the saturated counterpart of octenoic acid, demonstrates broad-spectrum microbicidal activity. It can effectively inhibit the formation of biofilms by pathogens like Staphylococcus aureus, a common cause of bovine mastitis. researchgate.net Studies on a range of oral microorganisms showed that octanoic acid had significant antibacterial effects. nih.gov The primary mode of action for the antimicrobial effects of fatty acids is believed to be the disruption of the bacterial cell membrane. nih.gov

Antifungal Activity : MCFAs, including octanoic acid, display significant anti-Candida activity. nih.gov The mechanism of antifungal action primarily involves membrane perturbation in the target organism. nih.gov An ester of caprylic (octanoic) acid was shown to have potent antifungal properties through membrane disruptive action against Candida albicans and Malassezia furfur. nih.govmdpi.com Derivatives of nonanoic acid, a closely related fatty acid, have also shown inhibitory effects against Candida utilis. researchgate.net The use of fatty acids as antifungal agents is considered a promising natural and environmentally friendly approach that may be less likely to promote fungal resistance. researchgate.netmdpi.com

| Compound Class | Target Organism(s) | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Octanoic Acid | Staphylococcus aureus | Inhibition of biofilm formation, eradication of biofilms. | Bactericidal action, clearance of antibiotic-tolerant cells. | researchgate.net |

| Medium-Chain Fatty Acids (e.g., Octanoic Acid) | Oral Bacteria, Candida albicans | Inhibition of growth. | Not specified. | nih.gov |

| Caprylic (Octanoic) Acid Ester | Candida albicans, Malassezia furfur | Potent antifungal activity. | Membrane disruptive action. | nih.govmdpi.com |

| Nonanoic Acid Derivatives | Candida utilis | Inhibitory effects. | Not specified. | researchgate.net |

Anti-Inflammatory Effects

Derivatives of octenoic acid have demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways.

An oxidized derivative, 8-oxo-9-octadecenoic acid, was shown to suppress the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and inflammatory cytokines in macrophage cells. nih.gov This effect was achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. nih.gov Furthermore, the compound inhibited inflammatory signaling pathways, including mitogen-activated protein kinase (MAPK) and nuclear factor (NF)-κB signaling. nih.gov Similarly, nutritional supplements rich in octanoic acid have been found to reduce levels of inflammatory cytokines such as IL-6, IL-1β, and TNF-α in rats. nih.gov Decanoic acid, another MCFA, exerts anti-inflammatory action by inhibiting NF-κB signaling. nih.gov

Other Pharmacologically Relevant Actions

Beyond antimicrobial and anti-inflammatory effects, octenoic acid derivatives are implicated in other important pharmacological activities.

As previously mentioned, synthetic peptides containing an octenoic acid analogue act as renin inhibitors, highlighting a potential role in cardiovascular therapy. nih.gov Additionally, the specific inhibition of fatty acid β-oxidation by 4-bromo-2-octenoic acid demonstrates that these compounds can be engineered to precisely target metabolic pathways. nih.gov

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For (E)-4-octenoic acid, various chromatographic techniques are employed to achieve high-resolution separation and accurate quantification.

Gas Chromatography (GC-FID, GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of fatty acids like this compound, derivatization to their more volatile methyl esters (FAMEs) is a common practice. This derivatization enhances chromatographic performance and allows for sensitive detection.

Quantitative Analysis: Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for the quantitative analysis of FAMEs. The FID exhibits a linear response over a wide concentration range and provides high sensitivity. For accurate quantification, response factors for individual FAMEs should be determined, especially when analyzing complex mixtures containing fatty acids of varying chain lengths and degrees of unsaturation. Studies have shown that for fatty acid methyl esters with more than 10 carbon atoms, theoretical response factors can be utilized for relative or absolute quantification chromatographyonline.com. However, for shorter-chain FAMEs like the methyl ester of this compound, experimental determination of response factors is recommended for higher accuracy chromatographyonline.com.

A typical GC-FID analysis of a mixture of C8-C24 FAMEs can be performed on a wax-type capillary column, which separates compounds based on their polarity and boiling points. The separation of various FAMEs, including saturated and unsaturated ones, has been demonstrated on such columns jeol.com.

High-Performance Liquid Chromatography (HPLC-UV, HPLC-MS/MS) for Complex Mixtures

High-performance liquid chromatography (HPLC) is a versatile technique that is particularly well-suited for the analysis of non-volatile or thermally labile compounds, offering a complementary approach to GC.

HPLC with UV Detection: For the analysis of this compound by HPLC with ultraviolet (UV) detection, derivatization is often necessary as the native molecule lacks a strong chromophore. Derivatization with reagents such as 2,4'-dibromoacetophenone can introduce a UV-active moiety, enabling sensitive detection researchgate.net. Reversed-phase HPLC, typically using a C8 or C18 column, is the most common mode for separating fatty acids. The separation is based on the hydrophobicity of the analytes, with longer-chain and more saturated fatty acids exhibiting longer retention times. A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and water is commonly employed to achieve optimal separation of a wide range of fatty acids researchgate.netchromforum.org.

HPLC with Mass Spectrometry Detection: The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the analysis of this compound in complex biological samples. This technique requires less sample preparation time compared to GC-MS and can often be performed without derivatization semanticscholar.org. For underivatized fatty acids, electrospray ionization (ESI) in the negative ion mode is typically used, as the carboxylic acid group is readily deprotonated semanticscholar.org. However, derivatization can still be employed to enhance ionization efficiency and chromatographic separation chromatographyonline.com.

Specialized Chromatographic Modes (e.g., Ion Exclusion, Ion Exchange)

For specific applications, specialized chromatographic modes can offer unique selectivity for the separation of fatty acids.

Ion-Exclusion Chromatography: This technique is suitable for separating ionic compounds, such as carboxylic acids, from a sample matrix. The separation is based on the principle of Donnan exclusion, where ionic analytes are repelled by the similarly charged stationary phase and elute earlier than neutral molecules.

Ion-Exchange Chromatography: Anion-exchange chromatography can be used to separate fatty acids based on their charge. In this technique, the negatively charged carboxylate group of this compound interacts with a positively charged stationary phase wikipedia.orggerli.com. The strength of this interaction can be modulated by the pH and ionic strength of the mobile phase, allowing for the separation of different fatty acids. Mixed-mode chromatography, which combines reversed-phase and anion-exchange mechanisms, has been shown to provide excellent retention and separation of a complex mixture of fatty acids, including medium-chain fatty acids nih.govwaters.com.

Mass Spectrometry Approaches for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing both structural information and the basis for highly sensitive and specific quantification methods.

Isotope Dilution and Internal Standard Quantification

Isotope dilution mass spectrometry (ID-MS) is considered a definitive method for accurate quantification. This technique involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte of interest (e.g., this compound labeled with 13C or 2H). The isotopically labeled standard behaves identically to the endogenous analyte during sample preparation and analysis, thus correcting for any losses or variations. The ratio of the signal from the native analyte to that of the labeled internal standard is used to calculate the precise concentration of the analyte in the original sample. This approach has been successfully applied to the quantification of trans-fatty acids in human blood and various fatty acids in infant formula using GC-MS semanticscholar.orgnih.gov. The use of stable isotope tracers is also fundamental in metabolic studies to determine the flux and turnover rates of fatty acids jeol.com.

The table below illustrates the principle of isotope dilution by showing hypothetical mass spectral data for the quantification of this compound.

| Analyte | Molecular Ion (m/z) | Internal Standard | Molecular Ion (m/z) |

| This compound | 142.1 | [13C8]-(E)-4-Octenoic acid | 150.1 |

This table is for illustrative purposes. The exact masses may vary based on the specific isotopic labeling.

Multiple Reaction Monitoring (MRM) Techniques

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly sensitive and selective tandem mass spectrometry technique used for targeted quantification. In an MRM experiment, a specific precursor ion (e.g., the deprotonated molecule of this compound, [M-H]⁻ at m/z 141.1) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This two-stage mass filtering significantly reduces background noise and enhances the signal-to-noise ratio, allowing for the detection of very low concentrations of the analyte in complex matrices.

The selection of optimal MRM transitions (precursor ion → product ion) is critical for the sensitivity and specificity of the assay. For fatty acids, MRM methods have been developed for both underivatized and derivatized forms researchgate.netlcms.cz. The table below provides a hypothetical example of MRM transitions that could be used for the quantification of this compound. The specific fragment ions would need to be determined experimentally.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 141.1 | Fragment 1 | Optimized Value |

| This compound | 141.1 | Fragment 2 | Optimized Value |

| [13C8]-(E)-4-Octenoic acid (IS) | 149.1 | Labeled Fragment 1 | Optimized Value |

This table presents a conceptual framework. The actual product ions and collision energies must be empirically determined.

The development of scheduled MRM methods, where transitions are monitored only within a specific retention time window, allows for the quantification of a large number of analytes in a single chromatographic run without compromising sensitivity or selectivity thermofisher.com.

Sample Preparation and Derivatization for Enhanced Analytical Performance

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound, aiming to isolate the analyte from complex sample matrices and improve its compatibility with analytical instrumentation. Derivatization is often employed to enhance the volatility and thermal stability of carboxylic acids for gas chromatography (GC) analysis or to improve ionization efficiency for mass spectrometry (MS). researchgate.netgcms.cz

Solid-Phase Extraction (SPE) is a widely utilized technique for the selective extraction and concentration of analytes from liquid samples. For the extraction of this compound, which is a medium-chain fatty acid, various SPE sorbents can be employed depending on the sample matrix.

Reversed-Phase SPE : This is a common approach for extracting moderately polar compounds like this compound from aqueous samples. Sorbents such as C18 or C8-bonded silica are used. The sample is loaded under aqueous conditions, and after washing away interferences, the analyte is eluted with an organic solvent.

Ion-Exchange SPE : Given the acidic nature of the carboxyl group, anion-exchange SPE can be a highly selective method. Weak anion exchange (WAX) sorbents are particularly effective for retaining carboxylic acids from various biological and environmental samples. mdpi.com

Headspace Solid-Phase Microextraction (HS-SPME) : This technique is particularly useful for volatile and semi-volatile compounds in complex matrices. A study on the quantification of major free fatty acids in ewe cheese, including the related compound octanoic acid, successfully utilized HS-SPME with a polyacrylate-coated fiber. nih.gov This methodology is applicable for the analysis of this compound in similar food or biological samples. The removal of water with sodium sulfate can enhance the extraction efficiency of volatile free fatty acids. nih.gov

The selection of the appropriate SPE method is contingent on the physicochemical properties of the sample matrix and the desired level of sample cleanup and concentration.

Following extraction, clean-up procedures are often necessary to remove co-extracted matrix components that can interfere with the analysis of this compound.

Adsorption Chromatography : Materials like Florisil®, a magnesium silicate, can be used in SPE cartridges for the clean-up of organic extracts. This polar material effectively retains polar interferences from nonpolar sample extracts.

Liquid-Liquid Partitioning : This classical technique can be employed to separate this compound from interfering substances based on its differential solubility in two immiscible liquid phases.

Neutralization and Washing : In the case of spills or for crude sample clean-up, acidic compounds can be neutralized. ubc.castonybrook.edu For analytical purposes, washing the organic extract containing this compound with a basic solution (e.g., dilute sodium bicarbonate) can remove stronger acidic interferences, followed by back-extraction into an organic solvent after acidification of the aqueous layer.

A summary of common derivatization reagents for carboxylic acids like this compound is presented in the table below.

| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose |

| Pentafluorobenzyl bromide (PFBBr) | Carboxylic acid | GC-MS | Increases volatility and electron-capture response. researchgate.net |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic acid | GC-MS | Forms volatile trimethylsilyl (TMS) esters. researchgate.net |

| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | Carboxylic acid | LC-MS/MS | Adds a permanent positive charge, enhancing ionization efficiency. researchgate.net |

Integrated Analytical Platforms and Data Analysis for Metabolomics

Metabolomics studies aim to comprehensively identify and quantify all small-molecule metabolites within a biological system. waters.com this compound, as a fatty acid, can be a key metabolite in various biological pathways. Integrated analytical platforms combining high-resolution separation techniques with sensitive detection methods are essential for such studies. mdpi.com

The analytical workflow in metabolomics typically involves the following steps:

Sample Preparation : As detailed in section 5.3.

Analytical Measurement : Utilizing platforms like GC-MS or LC-MS.

Data Processing : Including peak detection, alignment, and normalization.

Statistical Analysis : To identify significant changes in metabolite levels.

Metabolite Identification and Pathway Analysis : To understand the biological context. mdpi.com

A study on the metabolic effects of octanoic and decanoic acids on glioblastoma cells utilized a gas chromatography-mass spectrometry (GC-MS)-based metabolomics approach. nih.govnih.gov This platform allowed for the identification of significant metabolic alterations, highlighting the utility of such integrated systems in studying the roles of medium-chain fatty acids. nih.govnih.gov

Commonly used integrated platforms for metabolomics include:

Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile and semi-volatile compounds. Derivatization of this compound is typically required to increase its volatility.

Liquid Chromatography-Mass Spectrometry (LC-MS) : A versatile platform for a wide range of metabolites. High-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are often used for accurate mass measurements and structural elucidation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : A non-destructive technique that provides detailed structural information, though it is generally less sensitive than MS-based methods. mdpi.com

Data analysis in metabolomics relies heavily on bioinformatics and statistical tools. mdpi.com Multivariate statistical methods are employed to analyze the large and complex datasets generated.

| Data Analysis Technique | Purpose in Metabolomics |

| Principal Component Analysis (PCA) | An unsupervised method used for initial data exploration, visualization of sample groupings, and outlier detection. mdpi.com |

| Partial Least Squares-Discriminant Analysis (PLS-DA) | A supervised method used to identify variables (metabolites) that are responsible for the separation between predefined sample groups. |

| Pathway Analysis | Involves mapping the identified significant metabolites onto known metabolic pathways to understand the biological implications of the observed changes. nih.gov |

The integration of these advanced analytical platforms and robust data analysis workflows is crucial for elucidating the role of this compound in complex biological systems.

Ecological Significance and Biotechnological Research Applications

Natural Occurrence and Distribution Across Biological Kingdoms

The presence of (E)-4-octenoic acid and its close structural relatives has been noted across different biological kingdoms, highlighting its role in metabolic processes.

This compound has been identified as a naturally occurring compound in various life forms. In the animal kingdom, it has been detected as a metabolite present in biofluids such as urine. foodb.ca Its role extends to chemical communication in insects; a related compound, (E)-4-ethyloct-4-enoic acid (limoniic acid), functions as a sex pheromone component for several species of click beetles in the genus Limonius, including L. canus and L. californicus. researchgate.net

In the plant kingdom, a study using Gas Chromatography-Mass Spectrometry (GC-MS) identified 4-octenoic acid as a minor constituent in the ethanolic leaf extract of Phragmenthera capitata, a medicinal plant found in Nigeria. actabotanica.org The general term "octenoic acid" is also listed in databases of plant-derived fatty acids. fatplants.net

Within microorganisms, direct identification of this compound is less common, but related methylated compounds are key intermediates in biosynthetic pathways. For instance, research into the biosynthesis of the immunosuppressant cyclosporin (B1163) A in the fungus Tolypocladium niveum identified 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid and 4(R)-methyl-6(E)-octenoic acid as crucial intermediates. nih.govresearchgate.net

The quantification of fatty acids in complex biological samples is essential for understanding their metabolic significance. Various analytical techniques are employed for this purpose, including gas chromatography (GC) and high-performance liquid chromatography (HPLC). mdpi.com Capillary electrophoresis has also emerged as a promising method for analyzing fatty acids in biological fluids due to its speed, low sample volume requirement, and reduced need for organic solvents. researchgate.net

For medium-chain lipids, HPLC with refractive index (RI) detection offers a simple, non-destructive method for quantification in biological matrices without the need for derivatization. nih.gov One study successfully developed and validated an HPLC-RI method using a C8 column to separate and quantify medium-chain lipids like octanoic acid, achieving high precision and accuracy with a coefficient of variation under 10%. nih.gov While specific quantitative data for this compound across many species are scarce, some studies provide specific measurements in particular contexts.

A phytochemical analysis of Phragmenthera capitata leaves provides a quantitative measure of 4-octenoic acid relative to other identified compounds.

Table 1: Relative Abundance of 4-Octenoic Acid in Phragmenthera capitata Leaf Extract

| Compound | Percentage (%) |

|---|---|

| 4-Octenoic acid | 0.73 |

Data sourced from a GC-MS analysis of the ethanolic extract. actabotanica.org

Biotechnological Production and Optimization Strategies

The biotechnological production of medium-chain fatty acids (MCFAs) is an area of significant research, driven by their use as platform chemicals. While most engineering efforts have focused on the saturated analogue, octanoic acid, the strategies developed are foundational for the production of unsaturated variants like this compound.

The core of biotechnological fatty acid production involves re-wiring the metabolism of host organisms, typically Escherichia coli or Saccharomyces cerevisiae, to channel carbon flux towards the desired product. researchgate.netuni-frankfurt.de A primary strategy is the introduction of a heterologous acyl-acyl carrier protein (acyl-ACP) thioesterase, an enzyme that cleaves the growing fatty acid chain from its carrier protein (ACP), releasing it as a free fatty acid. harvard.edu The choice of thioesterase can influence the chain length of the fatty acid produced. harvard.edu

To enhance yields, several metabolic engineering approaches are employed:

Blocking Competing Pathways: Key strategies involve deleting genes responsible for fatty acid degradation (β-oxidation), such as fadD or fadE in E. coli. researchgate.netharvard.edu

Increasing Precursor Supply: Efforts are made to increase the availability of the primary building blocks, acetyl-CoA and malonyl-CoA. researchgate.net

Cofactor Engineering: Fatty acid synthesis is an energy-intensive process requiring NADPH. Overexpressing enzymes that enhance NADPH supply can improve production. researchgate.net

Host Strain Optimization: Evolving strains for higher tolerance to the toxicity of MCFAs can lead to significant improvements in final titers. oup.com An evolved E. coli strain demonstrated a 5.63-fold increase in octanoic acid production compared to its parent strain. oup.com

An alternative strategy bypasses the need for ATP-costly reactivation of free fatty acids by using an acyl-transferase (like PhaG) to directly transfer the acyl chain from ACP to coenzyme A, creating an acyl-CoA pool that can be converted into various oleochemicals. osti.gov

Optimizing the fermentation process is critical to achieving high-yield production at an industrial scale. Research on octanoic acid production provides a blueprint for these optimizations. Fed-batch cultivation is a commonly used strategy, where nutrients are supplied to the bioreactor during cultivation to maintain cell viability and productivity. researchgate.netnih.gov

Key parameters controlled during fermentation include:

pH: Maintaining a neutral pH (around 7.0) has been shown to increase octanoic acid production. researchgate.net

Dissolved Oxygen (DO): DO levels are typically maintained above a certain threshold (e.g., 40%) by adjusting aeration and stirring speed to ensure efficient aerobic metabolism. researchgate.net

Feeding Strategy: Carbon-limited or nitrogen-limited fed-batch strategies can be employed to balance biomass growth with product formation, leading to improved titers. nih.gov

A study using an engineered E. coli strain with a genome reduction to improve metabolic efficiency demonstrated significant gains in a fed-batch bioreactor setting.

Table 2: Comparison of Octanoic Acid Production in Engineered E. coli Strains

| Strain | Cultivation Condition | Final Octanoic Acid Titer (mg/L) |

|---|---|---|

| WG01 (Standard) | Carbon-limited fed-batch | 838 ± 28 |

| WG02 (Genome-reduced) | Carbon-limited fed-batch | 873 ± 46 |

| WG01 (Standard) | Nitrogen-limited fed-batch | - |

| WG02 (Genome-reduced) | Nitrogen-limited fed-batch | 16% improvement over WG01 |

| WG01 (Standard) | Scale-down reactor system | - |

| WG02 (Genome-reduced) | Scale-down reactor system | 18% improvement over WG01 |

Data illustrates the impact of host genome and fermentation strategy on final product yield. nih.gov

Research into Advanced Materials and Industrial Applications

The applications of this compound are primarily in the flavor and fragrance industry. It is recognized for its characteristic greasy aroma and is listed as a flavoring agent with FEMA number 4357. lookchem.comparchem.com Its esters, such as ethyl (E)-4-octenoate, are also used in fruity and citrus fragrance compositions. thegoodscentscompany.com

Beyond flavors, this compound has potential industrial applications as a surfactant and emulsifier, leveraging the amphipathic nature of fatty acids. foodb.ca While research into its use in "advanced materials" like polymers or specialized coatings is limited, its function as a surfactant places it in the category of functional materials that modify interfacial properties.

Precursor in Specialty Chemical Synthesis for Non-Pharmaceutical Applications

The unique structure of this compound makes it a suitable precursor for synthesizing specialty chemicals, particularly those used in the flavor and fragrance industry. A key application is its potential conversion to unsaturated γ-lactones, which are highly valued for their distinct aroma profiles.

Detailed Research Findings:

The conversion of a fatty acid like this compound into a γ-lactone involves a critical hydroxylation step at the C4 (gamma) position. This transformation can be achieved through biotechnological methods, such as microbial fermentation. Specific enzymes, like cytochrome P450 monooxygenases, are capable of regioselectively hydroxylating fatty acids. google.comresearchgate.net For instance, research has demonstrated that unspecific peroxygenases (UPOs) can hydroxylate saturated fatty acids like octanoic acid, showing a preference for the C4 position, which leads to the formation of γ-octalactone after spontaneous cyclization. nih.govacs.org This process involves the enzymatic introduction of a hydroxyl group to form 4-hydroxyoctanoic acid, which then undergoes intramolecular esterification to yield the stable five-membered lactone ring. google.comscentree.cogoogleapis.com

While direct studies on the flavor profile of γ-octenolactone derived from this compound are limited, related unsaturated lactones are known to impart characteristic flavors, such as a deep-fat fried aroma, to food products. mdpi.com The biotransformation of fatty acids is a well-established route for producing natural flavor compounds, with various fungi and yeasts employed to produce a range of valuable lactones. researchgate.netgoogle.com This biotechnological approach offers an economical and sustainable alternative to chemical synthesis or extraction from rare natural sources. google.com

Table 1: Potential Conversion of this compound to a Specialty Flavor Chemical This table illustrates the potential biotransformation pathway.

| Precursor | Key Transformation Step | Potential Product | Non-Pharmaceutical Application |

|---|---|---|---|

| This compound | Enzymatic hydroxylation at C4 (γ-position) followed by intramolecular cyclization (lactonization) | (E)-γ-Octenolactone | Flavor & Fragrance Agent |

Development of Novel Functional Materials (e.g., coatings, polymers)

The bifunctional nature of this compound—possessing both a polymerizable double bond and a modifiable carboxylic acid group—positions it as a promising monomer for creating novel functional materials such as polymers and coatings.

Detailed Research Findings:

Unsaturated fatty acids are increasingly explored as renewable feedstocks for the polymer industry. cremeroleo.dersc.org The double bond in this compound can participate in various polymerization reactions. For example, Acyclic Diene Metathesis (ADMET) is a powerful method for polymerizing terminal dienes into polyenes and can be adapted for certain unsaturated fatty acids to create polyesters. advancedsciencenews.commdpi.commdpi.com The stereochemistry of the double bond (cis/trans) is known to significantly influence the thermal and mechanical properties of the resulting polymers. researchgate.netresearchgate.net

Furthermore, the double bond can be functionalized through reactions like epoxidation. Epoxidized fatty acids are valuable intermediates for producing polyols, which are essential building blocks for polyurethanes, or for developing thermosetting resins for coating applications. diva-portal.orgmdpi.com Research on other unsaturated fatty acids has shown that they can be incorporated into coating formulations, such as alkyd resins, or used as reactive diluents to enhance properties like hydrophobicity. cremeroleo.deontosight.ai Starch esters derived from C8 fatty acids have also been investigated for creating bio-based release coatings for paper products. google.com

In transgenic plants, 3-hydroxyoctenoic acid has been identified as a monomer incorporated into medium-chain-length polyhydroxyalkanoates (MCL-PHAs), which are biodegradable bioplastics. pnas.orgnih.gov This suggests that metabolic pathways exist for functionalizing octenoic acids into forms suitable for biopolymer synthesis. The ability to engineer microorganisms or plants to convert fatty acids into polymers is a significant area of research for producing sustainable plastics. cdnsciencepub.com

Table 2: Potential Applications of this compound in Functional Material Development This table outlines potential pathways for material synthesis based on the functional groups of this compound.

| Functional Group | Potential Modification / Reaction | Resulting Intermediate / Monomer | Potential Functional Material |

|---|---|---|---|

| (E)-C=C Double Bond | Addition Polymerization | - | Poly(this compound) |

| Acyclic Diene Metathesis (ADMET) | Dimer/Oligomer with terminal double bonds | Unsaturated Polyester | |

| Epoxidation | (E)-4,5-Epoxyoctanoic acid | Epoxy resins, Polyols (for Polyurethanes), Coatings | |

| Thiol-ene reaction | Thiol-functionalized octanoic acid | Cross-linked polymer networks, Functional coatings | |

| -COOH Carboxyl Group | Esterification (with a diol) | Polyester monomer | Polyesters |

| Amidation (with a diamine) | Polyamide monomer | Polyamides | |

| Reduction to alcohol | (E)-4-Octen-1-ol | Monomer for polyesters/polyurethanes |

Compound List

Q & A

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer : Perform meta-analysis of existing studies to identify variables (e.g., concentration ranges, assay protocols). Replicate experiments under controlled conditions, ensuring standardized cell lines or model organisms. Statistical tools (ANOVA with post-hoc tests) quantify variability, while clustered data analysis accounts for nested observations .

Q. What experimental designs are optimal for studying stereochemical effects in this compound derivatives?

- Methodological Answer : Synthesize both (E)- and (Z)-isomers via photochemical or catalytic methods. Compare physicochemical properties (logP, solubility) and bioactivity using enantiomerically pure standards. Molecular docking simulations can predict binding affinities related to stereochemistry .

Methodological and Reproducibility Considerations

Q. How to ensure reproducibility in this compound research across laboratories?

- Guidelines : Document all experimental parameters (e.g., solvent purity, instrument calibration) in supplementary materials. Share raw spectral data and chromatograms via repositories like Zenodo. Follow CONSORT-EHEALTH principles for transparent reporting of variables and statistical methods .

Q. What are best practices for integrating this compound data into broader chemical databases?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.